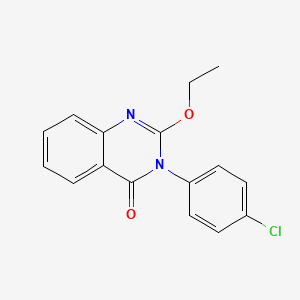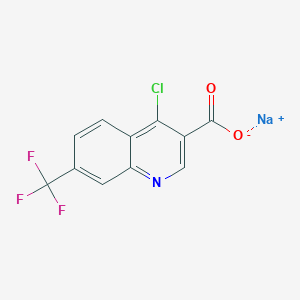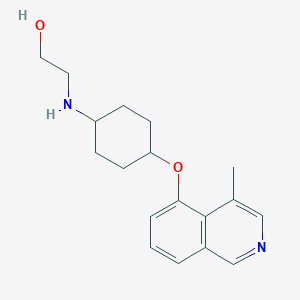
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is a complex organic compound with a unique structure that includes a cyclohexyl ring, an isoquinoline moiety, and an ethanolamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Cyclohexyl Ring Formation: The cyclohexyl ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Coupling of Isoquinoline and Cyclohexyl Rings: The isoquinoline and cyclohexyl rings are coupled using a Suzuki-Miyaura cross-coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Introduction of the Ethanolamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethanolamine group, where the hydroxyl group is replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), thiols (R-SH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or thiolated derivatives
科学的研究の応用
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, reducing inflammation or cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-((Trans-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with a trans configuration of the cyclohexyl ring.
2-((Cis-4-((4-ethylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol: Similar structure but with an ethyl group instead of a methyl group on the isoquinoline ring.
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)propanol: Similar structure but with a propanol group instead of an ethanol group.
Uniqueness
2-((Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexyl)amino)ethanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H24N2O2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
2-[[4-(4-methylisoquinolin-5-yl)oxycyclohexyl]amino]ethanol |
InChI |
InChI=1S/C18H24N2O2/c1-13-11-19-12-14-3-2-4-17(18(13)14)22-16-7-5-15(6-8-16)20-9-10-21/h2-4,11-12,15-16,20-21H,5-10H2,1H3 |
InChIキー |
TXGRIJSWXLGNGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


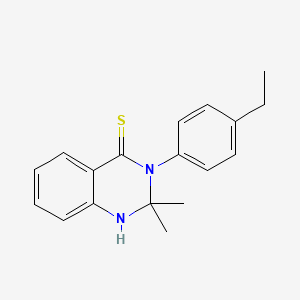
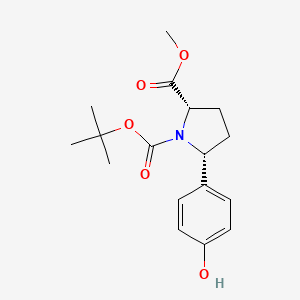
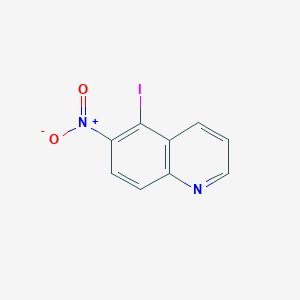
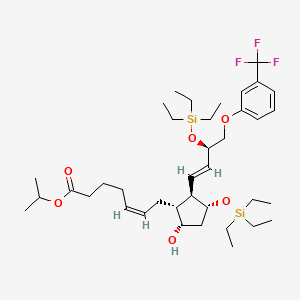
![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
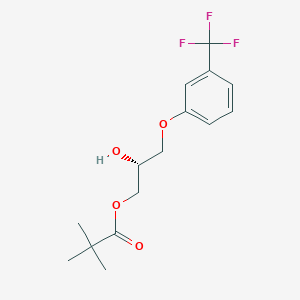
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
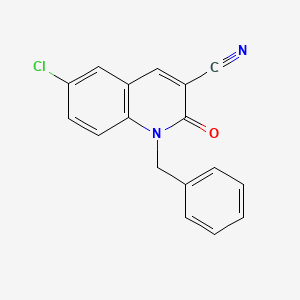
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)
